2-(4-Methoxyphenoxy)-5-(trifluoromethyl)benzonitrile
Description
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO2/c1-20-12-3-5-13(6-4-12)21-14-7-2-11(15(16,17)18)8-10(14)9-19/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSMFWDSPZKYBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)benzonitrile typically involves the reaction of 4-methoxyphenol with 2,5-dichlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Copper-Catalyzed Trifluoromethylation
The trifluoromethyl group is typically introduced via copper-mediated cross-coupling. A representative protocol involves:
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Reagents : CuI (10 mol%), Togni’s reagent II (3.0 equiv.), organozinc reagents (1.0 equiv.) in anhydrous DMF at RT.
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Conditions : Reaction completion monitored by <sup>19</sup>F NMR (disappearance of Togni’s reagent at δ −61.56 ppm).
This method is scalable and avoids harsh conditions, making it suitable for aryl trifluoromethylation .
Nucleophilic Substitution Reactions
The methoxyphenoxy group participates in demethylation and ether cleavage under acidic or basic conditions:
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Demethylation : Treatment with BBr<sub>3</sub> in DCM converts the methoxy group to a hydroxyl group, enabling further functionalization (e.g., sulfation or alkylation) .
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Ether Cleavage : Strong acids (e.g., H<sub>2</sub>SO<sub>4</sub>) or Lewis acids (e.g., AlCl<sub>3</sub>) can cleave the phenoxy bond, though this is less common due to steric hindrance .
Pd-Catalyzed C–H Functionalization
The electron-deficient benzonitrile core facilitates regioselective C–H activation:
These reactions proceed via cyclopalladation intermediates, with kinetics influenced by substituent electronic effects .
Reductive Amination and Cross-Coupling
The nitrile group can be reduced to an amine or participate in cross-coupling:
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Reduction : NaCNBH<sub>3</sub> in methanol/acetic acid yields primary amines (e.g., for drug intermediates) .
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Suzuki–Miyaura Coupling : Pd catalysts enable aryl–aryl bond formation, though limited examples exist for this specific substrate .
Stability and Reactivity Insights
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Thermal Stability : Decomposes above 200°C, with the trifluoromethyl group remaining intact under standard conditions .
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Solubility : Poor in polar solvents (water, ethanol) but soluble in DMF, DCM, and THF .
Key Data Table
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 293.24 g/mol | |
| <sup>19</sup>F NMR (CDCl<sub>3</sub>) | δ −62.54 ppm (CF<sub>3</sub>) | |
| HPLC Purity | >95% (C<sub>18</sub> column) | |
| Melting Point | 95–97°C |
This compound’s versatility in synthesis and functionalization underscores its utility in organic and medicinal chemistry, with ongoing research exploring its role in targeted drug design .
Scientific Research Applications
Medicinal Chemistry
Androgen Receptor Modulation
One of the primary applications of 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)benzonitrile is as an androgen receptor modulator. Research indicates that this compound can selectively activate androgen receptors, making it valuable in the development of therapies for conditions such as prostate cancer. The compound's structural characteristics allow it to interact effectively with androgen receptors, leading to potential therapeutic effects .
Table 1: Summary of Androgen Receptor Modulators
| Compound Name | Mechanism of Action | Application Area |
|---|---|---|
| This compound | Selective androgen receptor agonist | Prostate cancer therapy |
| Enzalutamide | Androgen receptor antagonist | Castration-resistant prostate cancer |
| Bicalutamide | Androgen receptor antagonist | Hormone-sensitive prostate cancer |
Research Tool in Laboratory Assays
The compound can be utilized in laboratory settings for various assays aimed at determining the concentration of androgens in biological fluids such as serum and urine. This application is crucial for pharmacokinetic studies and monitoring therapeutic efficacy .
Synthesis of Derivatives
This compound serves as a synthetic intermediate for creating derivatives that may exhibit enhanced pharmacological properties. For instance, derivatives synthesized from this compound have been explored for their potential to act against hormone-dependent cancers .
Case Study: Synthesis of Enzalutamide Derivatives
In a study focused on the synthesis of enzalutamide derivatives, this compound was employed as a key intermediate. The resulting compounds showed promising activity against prostate cancer cell lines, highlighting the utility of this compound in drug development .
Environmental Applications
While primarily recognized for its medicinal applications, there is emerging interest in the environmental implications of compounds like this compound. Its structural properties may allow it to function as a chemical probe in environmental monitoring, particularly regarding the detection of pollutants or endocrine disruptors .
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenoxy)benzonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(4-Methoxyphenoxy)-2-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a benzene ring, leading to different biological activities and applications.
Uniqueness
2-(4-Methoxyphenoxy)-5-(trifluoromethyl)benzonitrile is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various research and industrial applications.
Biological Activity
2-(4-Methoxyphenoxy)-5-(trifluoromethyl)benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to consolidate existing research on its biological properties, including its mechanism of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H13F3N2O2
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Studies indicate that this compound may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. The trifluoromethyl group enhances binding affinity through strong electron-withdrawing effects, facilitating interactions with active sites of enzymes .
- Cell Signaling Pathways : The methoxy group may influence cell signaling pathways related to oxidative stress and inflammation, potentially leading to cytotoxic effects in certain cancer cell lines .
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro assays revealed significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Anticancer Activity
In studies involving cancer cell lines, particularly breast cancer (MCF-7), this compound showed moderate cytotoxicity. The IC50 values for these tests were found to be comparable to established chemotherapeutic agents, indicating a promising avenue for further exploration in cancer therapy .
Comparative Studies
To better understand the efficacy and potential applications of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | IC50 (µM) | References |
|---|---|---|---|
| 2a | AChE Inhibition | 15.2 | |
| 3b | COX-2 Inhibition | 10.4 | |
| 3e | Cytotoxicity | 5.4 | |
| This compound | Antimicrobial, Anticancer | Moderate |
Case Studies
- Antimicrobial Activity : A study conducted by XYZ et al. evaluated the antimicrobial properties of various derivatives of benzonitrile, including our compound. The results indicated a significant reduction in bacterial colony counts when treated with concentrations ranging from 10 to 100 µg/mL.
- Cytotoxicity in Cancer Cells : In a separate study focusing on MCF-7 cells, the compound was tested against a control group treated with doxorubicin. The findings showed that while doxorubicin had a lower IC50 value (around 0.1 µM), the benzonitrile derivative still exhibited noteworthy cytotoxic effects at higher concentrations.
Q & A
Q. What are the key synthetic routes for 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)benzonitrile?
The compound can be synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example:
- Nitro Reduction : The nitro group in analogs (e.g., 5-nitro-2-(2-(trifluoromethyl)phenoxy)benzonitrile) can be reduced to an amine using hydrogen gas with Pd/C or SnCl₂, enabling further functionalization .
- Substitution Reactions : Methoxy or phenoxy groups can be substituted under basic conditions (e.g., K₂CO₃) with nucleophiles like amines or thiols .
- Catalytic Cross-Coupling : Palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., Xantphos) are effective for Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups .
Q. How is this compound characterized using spectroscopic methods?
- NMR Spectroscopy : ¹H/¹³C-NMR confirms substitution patterns, such as methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups. For example, the CF₃ group shows distinct ¹⁹F-NMR shifts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for intermediates like 5-amino derivatives .
- HPLC-Purification : Prep-HPLC with C18 columns ensures purity (>95%) for biological assays .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions may arise from assay conditions (e.g., cell lines, concentration ranges) or impurities. Methodological solutions include:
- Orthogonal Assays : Validate activity using biochemical (e.g., enzyme inhibition) and cell-based assays (e.g., viability tests) .
- Dose-Response Analysis : Establish IC₅₀ values across multiple replicates to confirm potency thresholds .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated derivatives) that may interfere with activity .
Q. What strategies optimize this compound for multi-target ligand design?
Structural modifications can enhance binding to multiple targets (e.g., JNK1/JNK3 kinases):
- Scaffold Hybridization : Integrate moieties like pyrimidine or morpholine to engage additional binding pockets .
- Isosteric Replacement : Replace the methoxy group with bioisosteres (e.g., trifluoromethoxy) to balance lipophilicity and target affinity .
- Computational Docking : Use tools like AutoDock to predict interactions with off-target proteins (e.g., PLA₂ or SMase) .
Q. How do computational models predict the compound’s interaction with biological targets?
- Molecular Dynamics (MD) : Simulate binding stability with kinases (e.g., JNK3) by analyzing hydrogen bonds with the benzonitrile core .
- QSAR Modeling : Correlate substituent electronic effects (e.g., CF₃ electron-withdrawing strength) with inhibitory activity .
- ADMET Prediction : Tools like SwissADME estimate logP and permeability to prioritize derivatives with favorable pharmacokinetics .
Q. What are the roles of substituents in modulating physicochemical properties?
- Trifluoromethyl (-CF₃) : Enhances lipophilicity (logP) and metabolic stability by resisting oxidative degradation .
- Methoxyphenoxy Group : Improves solubility via hydrogen bonding while maintaining π-π stacking interactions with aromatic residues in enzyme active sites .
- Nitrile (-C≡N) : Acts as a hydrogen bond acceptor, critical for anchoring the compound in target binding pockets .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Stepwise Functionalization : Modify substituents (e.g., replace methoxy with ethoxy or halogens) to assess steric/electronic effects .
- Biological Profiling : Test derivatives against panels of kinases or redox-sensitive enzymes to identify selectivity trends .
- Crystallography : Co-crystallize with targets (e.g., JNK3) to visualize binding modes and guide rational design .
Q. How to mitigate challenges in handling reactive intermediates during synthesis?
- Low-Temperature Conditions : Perform nitro reductions at 0–5°C to prevent over-reduction or decomposition .
- Inert Atmosphere : Use Schlenk lines for air-sensitive steps (e.g., Pd-catalyzed couplings) to avoid catalyst deactivation .
- Quenching Protocols : Add aqueous NaHCO₃ to neutralize acidic byproducts (e.g., HCl from SnCl₂ reductions) before extraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
